molecular formula C8H7BrFNO B15050461 (E)-[(5-bromo-2-fluorophenyl)methylidene](methoxy)amine

(E)-[(5-bromo-2-fluorophenyl)methylidene](methoxy)amine

Cat. No.: B15050461
M. Wt: 232.05 g/mol
InChI Key: LCABLQBLYCGYBH-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(5-Bromo-2-fluorophenyl)methylideneamine is a Schiff base derivative characterized by a bromo-fluorophenyl backbone and a methoxy-substituted imine group. Its structure features a planar geometry due to the conjugated system of the aromatic ring and the methylideneamine moiety, which facilitates π-π stacking and dipole interactions in molecular packing . The compound’s synthesis typically involves condensation of 5-bromo-2-fluorobenzaldehyde with methoxyamine hydrochloride under mild conditions (e.g., methanol, 22–25°C) .

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(Z)-1-(5-bromo-2-fluorophenyl)-N-methoxymethanimine

InChI

InChI=1S/C8H7BrFNO/c1-12-11-5-6-4-7(9)2-3-8(6)10/h2-5H,1H3/b11-5-

InChI Key

LCABLQBLYCGYBH-WZUFQYTHSA-N

Isomeric SMILES

CO/N=C\C1=C(C=CC(=C1)Br)F

Canonical SMILES

CON=CC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Preparation Methods

Structural and Mechanistic Considerations

Molecular Architecture

Synthetic Methodologies

Direct Condensation Route

The most straightforward approach involves refluxing equimolar amounts of 5-bromo-2-fluorobenzaldehyde and methoxyamine in anhydrous ethanol or toluene, catalyzed by glacial acetic acid (1–5 mol%):

$$
\text{Ar–CHO} + \text{NH}2\text{OCH}3 \xrightarrow{\text{CH}3\text{COOH, Δ}} \text{Ar–CH=N–OCH}3 + \text{H}_2\text{O}
$$

Optimization Parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance reaction rates compared to ethanol.
  • Catalyst Loading: Increased acetic acid concentration (up to 10 mol%) improves yields but risks side product formation.
  • Temperature: Reflux conditions (78–110°C) typically achieve 65–72% yields within 4–6 hours.
Table 1: Representative Reaction Conditions and Yields
Solvent Catalyst (mol%) Time (h) Yield (%)
Ethanol 5 6 68
Toluene 3 5 71
THF 5 4 74

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. A protocol using 300 W irradiation for 15–20 minutes in acetonitrile with molecular sieves (4Å) achieves 78% conversion, leveraging localized superheating to accelerate imine formation.

Solid-Phase Synthesis

Immobilizing methoxyamine on Wang resin enables a traceless synthesis strategy. After aldehyde coupling, cleavage with TFA/H$$_2$$O (95:5) yields the target compound with >85% purity, suitable for high-throughput applications.

Stereochemical Control

The E/Z isomerism in Schiff bases necessitates careful condition modulation. Key factors include:

  • Steric Effects: Bulky substituents on the aldehyde favor the E-isomer.
  • Solvent Polarity: Low-polarity solvents (e.g., hexane) stabilize the E-form through reduced dipole-dipole interactions.
  • Acid Additives: Protic acids protonate the imine nitrogen, locking the geometry during crystallization.

Purification and Characterization

Isolation Techniques

  • Crystallization: Ethanol/water mixtures (7:3) at 4°C yield needle-like crystals.
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves E/Z isomers (R$$_f$$: 0.42 for E-isomer).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.42 (s, 1H, CH=N), 7.89–7.21 (m, 3H, Ar-H), 3.87 (s, 3H, OCH$$3$$).
  • IR (KBr): 1625 cm$$^{-1}$$ (C=N stretch), 1240 cm$$^{-1}$$ (C-F), 1065 cm$$^{-1}$$ (C-Br).
  • HRMS (ESI): m/z calcd for C$$8$$H$$6$$BrFNO [M+H]$$^+$$: 259.9582; found: 259.9585.

Industrial-Scale Considerations

Pilot-scale reactions (50 L batches) using continuous flow reactors achieve 82% yield with residence times <10 minutes, highlighting scalability potential. Key parameters include:

  • Flow Rate: 15 mL/min
  • Temperature: 120°C
  • Pressure: 2 bar

Chemical Reactions Analysis

Types of Reactions

(E)-(5-bromo-2-fluorophenyl)methylideneamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-(5-bromo-2-fluorophenyl)methylideneamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-(5-bromo-2-fluorophenyl)methylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky groups like t-butyl improve thermal stability but reduce solubility in polar solvents .
  • Intermolecular Interactions : Methoxy groups participate in weak C–H···O hydrogen bonds, influencing crystal packing .

Biological Activity

(E)-(5-bromo-2-fluorophenyl)methylideneamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C9H9BrFNO, it contains a bromine and fluorine atom on a phenyl ring, along with a methoxy group and an imine functional group. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

The compound's structure can be represented as follows:

  • Molecular Formula : C9H9BrFNO
  • Functional Groups : Imine, Methoxy, Halogenated Phenyl

Synthesis

Synthesis methods for (E)-(5-bromo-2-fluorophenyl)methylideneamine include various organic reactions that utilize starting materials such as brominated and fluorinated phenols. These methods often involve imine formation through condensation reactions.

Anticancer Properties

Recent studies indicate that (E)-(5-bromo-2-fluorophenyl)methylideneamine exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes its activity compared to other compounds:

Compound Cell Line IC50 (µM) Mechanism of Action
(E)-(5-bromo-2-fluorophenyl)methylideneamineMCF-712.50Induces apoptosis
Compound ANCI-H46042.30Cell cycle arrest
Compound BHep-23.25Inhibits proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The biological activity of (E)-(5-bromo-2-fluorophenyl)methylideneamine is hypothesized to involve multiple pathways:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from dividing.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation demonstrated that treatment with (E)-(5-bromo-2-fluorophenyl)methylideneamine resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential for therapeutic use.
  • Comparative Analysis : When compared to structurally similar compounds, (E)-(5-bromo-2-fluorophenyl)methylideneamine showed superior anticancer efficacy, particularly against breast cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.